3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
Scientific Research Applications
Antibacterial Activity
This compound has been studied for its potential in combating bacterial infections. A series of novel triazolo[4,3-a]pyrazine derivatives, including this compound, have been synthesized and evaluated for their in vitro antibacterial activity . These compounds have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting superior activities comparable to first-line antibacterial agents like ampicillin .
Neuroprotective and Anti-neuroinflammatory Agents
Triazole-pyrimidine hybrids, which include the structure of 3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine, have been evaluated for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promise in protecting neuronal cells and reducing inflammation, which is crucial in the treatment of neurodegenerative diseases and traumatic brain injuries .
Cancer Therapy
Compounds with the triazolo[4,3-a]pyrazine moiety are being explored for their antiproliferative activity against various human cancer cell lines . These derivatives have the potential to inhibit the growth of cancer cells, making them valuable candidates for further development in cancer therapy.
Enzyme Inhibition
The triazolo[4,3-a]pyrazine derivatives are also being investigated for their ability to inhibit enzymes that are critical in disease progression. For example, imatinib, a derivative with a similar structure, is known to inhibit tyrosine kinases and is widely used in the treatment of leukemia .
Antioxidant Properties
Triazoles, including triazolo[4,3-a]pyrazine derivatives, are studied for their antioxidant properties. These compounds can potentially reduce or eliminate free radicals, thereby protecting cells against oxidative damage, which is a contributing factor in many chronic diseases .
Antipsychotic Drug Development
The piperazine moiety present in 3-Methyl-8-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine is a common feature in antipsychotic drugs. Derivatives of this compound act as dopamine and serotonin antagonists and are used in the development of drugs for psychiatric conditions .
Mechanism of Action
Mode of Action
Similar compounds with piperazine moieties have been found to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Pharmacokinetics
It’s worth noting that compounds with similar structures have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific studies on this compound .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
3-methyl-8-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8/c1-11-9-13(18-10-17-11)21-5-7-22(8-6-21)14-15-20-19-12(2)23(15)4-3-16-14/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRCUMWABCNCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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